Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether

Physicochemical profiling Lipophilicity Drug-likeness

Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 692738-30-0) is a heterocyclic small molecule belonging to the thieno[3,2‑d]pyrimidine family, a privileged scaffold extensively explored for kinase inhibition. The compound features a 2‑phenyl substituent, a 4‑sulfanyl bridge, and a 3‑methoxyphenyl ether terminus, yielding a molecular formula of C₁₉H₁₄N₂OS₂ and a molecular weight of 350.45 g/mol.

Molecular Formula C19H14N2OS2
Molecular Weight 350.45
CAS No. 692738-30-0
Cat. No. B2799387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether
CAS692738-30-0
Molecular FormulaC19H14N2OS2
Molecular Weight350.45
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2OS2/c1-22-14-8-5-9-15(12-14)24-19-17-16(10-11-23-17)20-18(21-19)13-6-3-2-4-7-13/h2-12H,1H3
InChIKeyYLQJIPVJFOSOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 692738-30-0): A Specialized 4‑Sulfanyl Thieno[3,2‑d]pyrimidine for Kinase‑Targeted Research


Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 692738-30-0) is a heterocyclic small molecule belonging to the thieno[3,2‑d]pyrimidine family, a privileged scaffold extensively explored for kinase inhibition [1]. The compound features a 2‑phenyl substituent, a 4‑sulfanyl bridge, and a 3‑methoxyphenyl ether terminus, yielding a molecular formula of C₁₉H₁₄N₂OS₂ and a molecular weight of 350.45 g/mol . This specific 4‑sulfanyl‑3‑methoxyphenyl substitution pattern distinguishes it from common 4‑amino and 4‑oxy thieno[3,2‑d]pyrimidine analogs and positions it as a targeted tool compound for probing kinase selectivity profiles.

Why Thieno[3,2‑d]pyrimidine Isomers and 4‑Sulfanyl Analogs Cannot Simply Replace Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether


Thieno[3,2‑d]pyrimidines exhibit profound biological divergence depending on the fusion isomer and the nature of the 4‑position substituent. While the thieno[3,2‑d] isomer is associated with selective FLT3, LRRK2, and PI3K inhibition, regioisomeric thieno[2,3‑d]pyrimidines frequently target GnRH or show anti‑infective profiles [1]. Even within the same isomer series, replacing the 4‑sulfanyl‑3‑methoxyphenyl group with a 4‑amino, 4‑oxy, or unsubstituted 4‑phenylsulfanyl moiety can shift kinase selectivity, cellular potency, and metabolic stability in ways that are not predictable without compound‑specific SAR data [2]. The 3‑methoxy substituent is expected to modulate electron density on the aryl ring, affecting π‑stacking interactions within kinase ATP‑binding pockets and altering off‑target profiles relative to the des‑methoxy analog [3].

Quantitative Differentiation of Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether from Its Closest Analogs


Physicochemical Property Comparison: Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether vs. 4‑Phenylsulfanyl Analog (CAS 383146‑83‑6)

The presence of the 3‑methoxy substituent on the phenylsulfanyl ring in the target compound (CAS 692738‑30‑0) alters key physicochemical parameters relative to the unsubstituted 2‑phenyl‑4‑(phenylsulfanyl)thieno[3,2‑d]pyrimidine (CAS 383146‑83‑6). The target compound has a molecular weight of 350.45 g/mol compared to 320.43 g/mol for the des‑methoxy analog, with an additional hydrogen bond acceptor from the methoxy oxygen, increasing the HBA count from 2 to 3 . These differences affect membrane permeability and solubility, critical parameters for cellular assay performance [1].

Physicochemical profiling Lipophilicity Drug-likeness

Kinase Inhibition Potential: Class-Level Nanomolar Potency of Thieno[3,2‑d]pyrimidine 4‑Sulfanyl Derivatives

Although compound‑specific kinase profiling data for CAS 692738‑30‑0 has not been published, structurally related 4‑sulfanyl thieno[3,2‑d]pyrimidines achieve nanomolar potency against clinically relevant kinases. For instance, the 4‑sulfanylacetic acid derivatives PKIS43 and SGC‑STK17B‑1 inhibit STK17B with IC₅₀ values of 34 nM (KD = 5.6 nM) and exhibit >100‑fold selectivity over the closely related STK17A kinase [1]. Other 4‑substituted thieno[3,2‑d]pyrimidines have demonstrated antiproliferative IC₅₀ values of 0.43–1.31 μM against breast cancer cell lines [2].

Kinase inhibition Antiproliferative activity Cancer cell lines

Selectivity Implications of the 3‑Methoxy Substitution: Differentiating from 4‑Fluorophenyl and 4‑Carboxylate Analogs

Among the closest available analogs (CAS 692738‑31‑1 and CAS 692738‑32‑2), the 3‑methoxy group in the target compound provides a distinct electronic profile. The electron‑donating methoxy substituent (Hammett σₘ = +0.12) contrasts with the electron‑withdrawing 4‑fluoro (σₚ = +0.06) and the hydrogen‑bonding carboxylate ester in the benzenecarboxylate analog [1]. SAR studies on thieno[3,2‑d]pyrimidines demonstrate that even minor substituent changes on the 4‑position aryl ring can alter kinase selectivity profiles by >10‑fold [2].

Structure‑Activity Relationship Kinase selectivity Metabolic stability

Patent Exclusivity and Supply Chain Differentiation: A Compound Under Active IP Protection

According to ChemicalBook, the sale of 4‑[(3‑methoxyphenyl)sulfanyl]‑2‑phenylthieno[3,2‑d]pyrimidine (CAS 692738‑30‑0) is restricted due to active patent protection, indicating that the compound is claimed in issued intellectual property . This legal status contrasts with the unencumbered analog 2‑phenyl‑4‑(phenylsulfanyl)thieno[3,2‑d]pyrimidine (CAS 383146‑83‑6), which is freely available from multiple suppliers .

Patent protection Research tool exclusivity Procurement compliance

High‑Value Application Scenarios for Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether in Kinase‑Focused Drug Discovery


Kinase Selectivity Panel Screening for ATP‑Competitive Inhibitor Development

The 4‑sulfanyl‑3‑methoxyphenyl substitution pattern, combined with the privileged thieno[3,2‑d]pyrimidine core, makes CAS 692738‑30‑0 an ideal candidate for inclusion in kinase selectivity panels. The compound can serve as a reference probe to map the selectivity landscape of the 4‑sulfanyl series against a panel of 50–100 kinases, with class‑level precedent showing nanomolar potency against STK17B (IC₅₀ = 34 nM for PKIS43) [1]. Its distinct electronic profile (Hammett σₘ = +0.12) is expected to produce a selectivity fingerprint that differs from 4‑amino and 4‑oxy analogs, enabling the identification of kinase targets uniquely susceptible to 4‑sulfanyl inhibition .

SAR Expansion Around the 4‑Position of Thieno[3,2‑d]pyrimidine Kinase Inhibitors

The compound provides a critical data point in structure‑activity relationship studies exploring the 4‑sulfanyl linker. The 3‑methoxy group introduces hydrogen‑bond acceptor capability (HBA = 3 vs. 2 for the des‑methoxy analog) and moderate electron donation, allowing medicinal chemists to probe the electronic and steric tolerance of the kinase ATP‑binding pocket solvent‑exposed region [1]. This information is essential for optimizing both potency and physicochemical properties in lead optimization campaigns, where the methoxy‑to‑hydrogen substitution can shift cellular IC₅₀ values by an order of magnitude while improving solubility .

Negative Control for 4‑Amino and 4‑Oxy Thieno[3,2‑d]pyrimidine Chemical Probes

In cellular target engagement studies employing 4‑amino‑ or 4‑oxy‑substituted thieno[3,2‑d]pyrimidine probes, CAS 692738‑30‑0 can serve as a chemically matched negative control. The 4‑sulfanyl linkage is isosteric with 4‑oxy but differs in bond length (C–S ≈ 1.77 Å vs. C–O ≈ 1.36 Å) and electronic character, potentially abolishing activity against the primary target while retaining similar cellular permeability and distribution [1]. This enables more rigorous interpretation of target‑specific phenotypes compared to using a DMSO‑only vehicle control.

IP‑Compliant Fragment‑Based Lead Discovery in Commercial Pharmaceutical Settings

For pharmaceutical companies conducting kinase inhibitor discovery, the patent‑protected status of CAS 692738‑30‑0 provides a defined intellectual property boundary [1]. Sourcing this compound from authorized vendors ensures that any derivatives generated in the course of fragment growing or scaffold hopping remain within the freedom‑to‑operate space of the organization. This is particularly relevant for programs targeting kinases with known thieno[3,2‑d]pyrimidine inhibitor chemotypes, where the 4‑sulfanyl‑3‑methoxyphenyl substitution represents novel chemical matter not disclosed in earlier 2,7‑substituted thieno[3,2‑d]pyrimidine patents .

Quote Request

Request a Quote for Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.